1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(23-24(3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEWGMCLMNHHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule’s pyrazole core is substituted with four distinct groups, each influencing the reactivity of the heterocycle:
- Nitro group (position 4) : Electron-withdrawing, directs electrophilic substitutions.
- Methyl group (position 5) : Electron-donating, activates adjacent positions.
- Acetyl group (position 1) : Electron-withdrawing, deactivates the ring.
- Heptafluoropropoxy-tetrafluoroethyl chain (position 3) : Highly electronegative, introduces steric bulk.
Key challenges include:
Synthetic Pathways and Methodologies
Pyrazole Core Formation
The pyrazole ring is typically constructed via cyclization reactions. While direct synthesis of the fully substituted pyrazole is rare, intermediate precursors such as 5-methylpyrazole or 3-aminopyrazole are common starting points. For example:
- Cyclocondensation of hydrazines with 1,3-diketones : Yields pyrazoles with substituents at positions 3 and 5.
- Diazomethane-based cyclizations : Hazardous but effective for introducing nitro groups early in the synthesis.
Table 1: Pyrazole Core Precursors
| Precursor | Method | Yield (%) | Reference |
|---|---|---|---|
| 5-Methylpyrazole | Cyclocondensation | 65–78 | |
| 3-Aminopyrazole | Oxone-mediated nitration | 82 |
Regioselective Nitration at Position 4
Nitration is critical for introducing the nitro group. Two primary methods dominate:
Direct Nitration with Mixed Acid
A mixture of HNO₃ and H₂SO₄ selectively nitrates pyrazoles at position 4 when electron-donating groups (e.g., methyl) are present at position 5. For example:
- Reaction conditions : 0–5°C, 12–24 h.
- Yield : 28–45% (low due to competing N-nitration and decomposition).
Rearrangement of N-Nitropyrazoles
N-Nitropyrazoles, formed under milder conditions, rearrange to C-nitro isomers in solvents like benzonitrile or anisole:
- Example : 1-Acetyl-5-methyl-N-nitropyrazole → 1-acetyl-5-methyl-4-nitropyrazole in benzonitrile at 145°C for 10 h.
- Yield : 60–75%.
Table 2: Nitration Methods Comparison
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 24 h | 28–45 | Moderate |
| N-Nitro rearrangement | Benzonitrile, 145°C, 10 h | 60–75 | High |
Introduction of the Heptafluoropropoxy-Tetrafluoroethyl Group
The fluorinated ether moiety is installed via nucleophilic substitution or Ullmann-type coupling. Key approaches include:
Alkoxylation with Heptafluoropropanol
- Substrate : 3-Bromo-1-acetyl-5-methyl-4-nitropyrazole.
- Reagents : Heptafluoropropanol, K₂CO₃, DMF, 80°C, 12 h.
- Yield : 50–60%.
Copper-Catalyzed Coupling
Integrated Synthetic Route
A plausible sequence integrating these steps is:
- 5-Methylpyrazole synthesis : Cyclocondensation of acetylacetone with hydrazine.
- Acetylation : Protect position 1 with acetic anhydride.
- Nitration : Rearrangement of N-nitropyrazole intermediate.
- Fluorinated ether introduction : Copper-catalyzed coupling with heptafluoropropanol.
Table 3: Optimized Reaction Sequence
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine, 120°C, 8 h | 78 |
| 2 | Acetylation | Ac₂O, pyridine, rt, 6 h | 92 |
| 3 | Nitration | Benzonitrile, 145°C, 10 h | 68 |
| 4 | Fluorinated ether coupling | CuI, DMSO, 100°C, 24 h | 52 |
Challenges and Optimization
- Nitration regiochemistry : Electron-withdrawing acetyl and nitro groups deactivate the ring, necessitating high-temperature rearrangements.
- Fluorinated group stability : Heptafluoropropanol’s strong electron-withdrawing nature requires inert atmospheres to prevent decomposition.
- Catalyst selection : Copper catalysts improve coupling efficiency but risk side reactions with nitro groups.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole undergoes several chemical reactions, including:
Oxidation: : Can undergo oxidation to form more complex oxides.
Reduction: : Reduction reactions often target the nitro group, converting it into an amine.
Substitution: : Both nucleophilic and electrophilic substitutions occur at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate are used in oxidation reactions.
Reducing agents like lithium aluminum hydride facilitate reduction.
Different bases and acids are employed to catalyze substitution reactions.
Major Products Formed
Scientific Research Applications
The compound has a wide range of applications:
Chemistry: : Acts as an intermediate in the synthesis of more complex molecules.
Biology: : Used in studies exploring the interactions of fluorinated compounds with biological systems.
Medicine: : Potential for use in drug development due to its unique properties.
Industry: : Utilized in the development of specialty materials, including advanced polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets, depending on its application. In biological contexts, it can interact with enzymes and receptors, influencing biochemical pathways. The presence of fluorinated groups often enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Features
a. Core Pyrazole Modifications
- Target Compound : The 1H-pyrazole core is substituted with acetyl (position 1), nitro (position 4), methyl (position 5), and a complex fluorinated chain (position 3).
- Compound 52b (1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole): Shares the 5-methyl-4-nitro core but replaces the fluorinated chain with a trifluoromethyl group and an ethylbenzyl substituent at position 1 .
- 1-Heptafluorobutyryl-3(5)-(perfluoro-1-hexyl)-5(3)-(trifluoromethyl)pyrazole : Features a perfluorohexyl chain and heptafluorobutyryl group, increasing fluorine content but lacks a nitro group .
b. Fluorination Patterns
- The target compound’s 3-position substituent includes heptafluoropropoxy and tetrafluoroethyl groups, providing steric bulk and electron-withdrawing effects. In contrast, Compound 52b uses a simpler trifluoromethyl group, which reduces steric hindrance but maintains strong electron-withdrawing properties .
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP3 of 4 reflects balanced hydrophobicity, while the heptafluorobutyryl derivative’s higher fluorine content increases XLogP3 to ~6, suggesting greater membrane permeability but lower aqueous solubility.
- Polarity: The nitro group in the target compound increases polarity compared to non-nitro analogs, as seen in its higher topological polar surface area (89.9 vs. ~75 Ų in the heptafluorobutyryl derivative) .
Biological Activity
1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole (CAS Number: 231301-28-3) is a synthetic compound belonging to the pyrazole class. Its unique structure includes a heptafluoropropoxy group and a tetrafluoroethyl moiety, which contribute to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the nitro group suggests potential for redox activity, while the pyrazole ring may interact with enzymes or receptors involved in signaling pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting nucleic acid synthesis.
- Antitumor Effects : The structural features may also allow this compound to interfere with cancer cell proliferation through apoptosis induction.
In Vitro Studies
Research has shown that compounds similar to this compound exhibit significant biological activities:
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results indicate:
- Anti-inflammatory Effects : In animal models, similar pyrazole derivatives have shown reduced inflammation markers when administered.
- Toxicity Assessment : Acute toxicity studies indicate a favorable safety profile at therapeutic doses.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a related pyrazole compound in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory cytokine levels after treatment with the compound over four weeks.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the efficacy of a pyrazole derivative against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in infected wounds compared to standard treatments.
Q & A
Q. What are the recommended synthetic routes for preparing the pyrazole core of this compound?
The pyrazole ring can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) forms the pyrazole backbone, as demonstrated in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . For fluorinated substituents like heptafluoropropoxy, post-synthetic functionalization via nucleophilic substitution or coupling reactions under anhydrous conditions is recommended .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC (≥98% purity threshold) to assess purity .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorinated groups.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight verification.
- X-ray crystallography for unambiguous structural confirmation, as applied to ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate .
Q. What storage conditions are optimal for this compound?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) due to the hydrolytic sensitivity of fluorinated ether groups and the nitro group’s potential thermal instability .
Advanced Research Questions
Q. How does the electronic environment of the pyrazole ring influence regioselectivity during nitration?
Nitration at the 4-position (para to the acetyl group) is favored due to electron-withdrawing substituents (e.g., nitro, acetyl) directing electrophilic attack. Evidence from nitropyrazole syntheses shows that acetyl nitrate (prepared from nitric acid and acetic anhydride) selectively nitrates electron-deficient positions, as seen in 4-nitropyrazole derivatives . Competing effects from fluorinated groups may require computational DFT studies to predict regioselectivity .
Q. What strategies mitigate side reactions during fluorinated substituent introduction?
- Use anhydrous solvents (e.g., THF, DMF) and low temperatures (−78°C to 0°C) to suppress hydrolysis of heptafluoropropoxy groups.
- Employ transition-metal catalysts (e.g., Pd for cross-coupling) to attach fluorinated fragments, as demonstrated in multi-step pyrazole-carboxamide syntheses .
- Monitor reaction progress via in situ ¹⁹F NMR to detect intermediates and byproducts.
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and predict sites for electrophilic/nucleophilic attack .
- Simulate reaction pathways for nitration or fluorination to optimize conditions and minimize byproducts.
- Compare computed vibrational spectra (IR) with experimental data to validate structural models.
Q. What mechanistic insights explain the stability of the heptafluoropropoxy group under basic conditions?
The electron-withdrawing nature of fluorine atoms stabilizes the ether linkage against nucleophilic cleavage. However, prolonged exposure to strong bases (e.g., NaOH) may degrade the group via SN2 mechanisms. Stability studies under varying pH (1–13) and temperatures (25–60°C) are advised, referencing safety protocols for fluorinated pyrazoles .
Data Contradictions and Resolutions
- Nitration Methods : uses acetyl nitrate for nitration, while other studies employ mixed acid (HNO₃/H₂SO₄). The choice affects regioselectivity: acetyl nitrate is milder and selective for electron-deficient positions, whereas mixed acid may over-nitrate .
- Fluorination Efficiency : Multi-step syntheses in achieve high yields via sequential coupling, whereas direct fluorination risks side reactions. Prioritize stepwise functionalization for complex fluorinated systems.
Methodological Recommendations
- Synthesis : Follow a modular approach: (1) pyrazole ring formation, (2) nitration, (3) fluorinated substituent attachment.
- Characterization : Combine XRD for crystal structure and ¹⁹F NMR for fluorinated group dynamics .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
